4-Methyl-1,6-diphenylpyrimidin-2(1H)-one
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Overview
Description
4-Methyl-1,6-diphenylpyrimidin-2(1H)-one is a heterocyclic organic compound belonging to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,6-diphenylpyrimidin-2(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods. Large-scale production would require efficient catalysts, controlled reaction conditions, and purification steps to ensure high yield and purity. The specific industrial methods would depend on the desired application and regulatory requirements.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1,6-diphenylpyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 4-Methyl-1,6-diphenylpyrimidin-2(1H)-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would require detailed studies, including molecular docking and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylpyrimidine: Another pyrimidine derivative with different substitution patterns.
1,3-Diphenyl-2-propen-1-one: A chalcone derivative with structural similarities.
4-Phenylpyrimidine: A simpler pyrimidine derivative with a single phenyl group.
Uniqueness
4-Methyl-1,6-diphenylpyrimidin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of both methyl and phenyl groups can enhance its stability and biological activity compared to simpler pyrimidine derivatives.
Properties
CAS No. |
74152-14-0 |
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Molecular Formula |
C17H14N2O |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
4-methyl-1,6-diphenylpyrimidin-2-one |
InChI |
InChI=1S/C17H14N2O/c1-13-12-16(14-8-4-2-5-9-14)19(17(20)18-13)15-10-6-3-7-11-15/h2-12H,1H3 |
InChI Key |
VZVWZEKFBAYYBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)N(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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